4-Benzyl-1,4-diazepane-1-carbonyl chloride
Description
Significance of Carbamoyl (B1232498) Chlorides as Versatile Electrophiles in Organic Chemistry
Carbamoyl chlorides are a class of organic compounds characterized by the R₂NC(O)Cl functional group. wikipedia.org They are important intermediates in both laboratory and industrial-scale synthesis. researchgate.net The most studied and utilized are the N,N-disubstituted derivatives, where the nitrogen is part of a cyclic system, such as in piperidino- or morpholino-derivatives. researchgate.netnih.gov
The parent compound, H₂NCOCl, is unstable, but N-substituted analogues exhibit greater stability and are widely used. wikipedia.orgresearchgate.net Their synthesis is typically achieved through the reaction of a secondary amine with phosgene (B1210022) or by the addition of hydrogen chloride to an isocyanate. wikipedia.org
The chemical utility of carbamoyl chlorides stems from their nature as effective electrophiles. The carbonyl carbon is susceptible to nucleophilic attack, leading to the displacement of the chloride ion in nucleophilic acyl substitution reactions. researchgate.net This reactivity allows for the facile introduction of a carbamoyl moiety onto various nucleophiles. For instance, their reaction with alcohols or phenols yields stable carbamate (B1207046) esters (urethanes), while reactions with ammonia (B1221849), primary, or secondary amines produce substituted ureas. nih.gov Due to the electronic influence of the nitrogen atom, carbamoyl chlorides are generally less sensitive to hydrolysis than their acyl chloride counterparts. wikipedia.org In recent decades, carbamoyl chlorides have also been recognized as powerful synthons in transition metal-catalyzed reactions, participating in cross-coupling, annulation, and C-H functionalization to create diverse amide-containing molecules and heterocycles. rsc.orgrsc.org
The Role of Diazepane Derivatives in Contemporary Heterocyclic Synthesis
Heterocyclic compounds are central to medicinal chemistry, and among them, the diazepine (B8756704) scaffold has garnered significant attention. Diazepines, which are seven-membered rings containing two nitrogen atoms, are recognized as "privileged structures". nih.govresearchgate.net This designation reflects their ability to serve as versatile templates for the design of ligands that can interact with a wide array of biological targets. nih.govnih.gov
The unique geometry of the seven-membered diazepine ring allows it to fit effectively into binding sites of proteins and enzymes, while also providing a stable framework for the addition of various functional groups. nih.gov This structural versatility has led to the development of diazepine derivatives with a broad spectrum of biological activities, including applications as enzyme inhibitors and G-protein coupled receptor (GPCR) ligands. nih.gov
Compounds built on a diazepine scaffold have emerged as potent inhibitors for various targets, validating their importance in rational drug design. nih.gov The 1,4-diazepine ring system, in particular, is a core component of many pharmaceutically active compounds. researchgate.net Fused-ring analogues, such as benzodiazepines, are well-known for their applications as anxiolytics, hypnotics, and anticonvulsants. mdpi.commdpi.com The continued interest in this scaffold drives the development of new synthetic methods to access a wider range of functionalized derivatives for drug discovery. researchgate.net
Contextualization of 4-Benzyl-1,4-Diazepane-1-Carbonyl Chloride within Modern Synthetic Methodologies
This compound is a bifunctional molecule that embodies the principles discussed in the preceding sections. Its structure consists of:
A 1,4-diazepane ring , the privileged heterocyclic scaffold.
A benzyl (B1604629) group attached to the nitrogen at the 4-position (N4), which can serve either as a stable substituent for molecular recognition or as a protecting group that can be removed in subsequent synthetic steps.
A carbamoyl chloride group at the nitrogen in the 1-position (N1), which functions as a reactive electrophilic handle.
This specific arrangement makes this compound a valuable reagent for introducing the entire 4-benzyl-1,4-diazepane moiety into other molecules. In a typical application, it would be used in a nucleophilic acyl substitution reaction where a nucleophile (e.g., an amine or alcohol on a target molecule) attacks the carbonyl carbon of the carbamoyl chloride. This reaction forms a stable amide or carbamate linkage, respectively, effectively tethering the diazepane scaffold to the target structure.
This strategy is frequently employed in medicinal chemistry and drug discovery to synthesize novel, complex molecules. By using a pre-functionalized building block like this compound, chemists can efficiently assemble compounds that combine the desirable structural and physicochemical properties of the diazepane core with other pharmacologically relevant fragments.
Research Findings and Data
To provide further context, the following tables summarize key data for a closely related precursor compound and the general reactivity of the carbamoyl chloride functional group.
Table 1: Physicochemical Properties of Benzyl 1,4-diazepane-1-carboxylate
This compound is a direct precursor or analogue to the target molecule, lacking only the conversion of the ester to the acyl chloride. Its properties are representative of the core scaffold.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈N₂O₂ | uni.lu |
| Molecular Weight | 234.3 g/mol | uni.lu |
| Boiling Point | 130 °C / 0.5 mmHg | biosynce.com |
| Density | 1.13 g/mL at 25 °C | biosynce.com |
| XLogP3 (Predicted) | 1.3 | uni.lu |
Table 2: General Reactivity of N,N-Disubstituted Carbamoyl Chlorides
This table illustrates the primary role of the carbamoyl chloride functional group as an acylating agent in nucleophilic substitution reactions.
| Reactant (Nucleophile) | Product Type | General Reaction Scheme |
| Water (H₂O) | Carbamic Acid (unstable) | R₂NCOCl + H₂O → [R₂NC(O)OH] + HCl → R₂NH + CO₂ + HCl |
| Alcohol (R'OH) | Carbamate | R₂NCOCl + R'OH → R₂NC(O)OR' + HCl |
| Amine (R'₂NH) | Urea (B33335) | R₂NCOCl + R'₂NH → R₂NC(O)NR'₂ + HCl |
Schemes are based on established reactivity patterns. wikipedia.orgnih.gov
An in-depth examination of the synthetic pathways leading to this compound reveals a multi-step process reliant on precise chemical transformations. The synthesis is logically divided into the formation of the core heterocyclic precursor, N-benzyl-1,4-diazepane, followed by the introduction of the carbonyl chloride functional group. This article focuses exclusively on the methodologies employed for its preparation, detailing strategies for carbamoyl chloride formation, advanced routes to the N-benzyl-1,4-diazepane precursor, and the optimization of reaction parameters for laboratory-scale synthesis.
Structure
3D Structure
Properties
Molecular Formula |
C13H17ClN2O |
|---|---|
Molecular Weight |
252.74 g/mol |
IUPAC Name |
4-benzyl-1,4-diazepane-1-carbonyl chloride |
InChI |
InChI=1S/C13H17ClN2O/c14-13(17)16-8-4-7-15(9-10-16)11-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2 |
InChI Key |
DRESDJZUTUBQGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(C1)C(=O)Cl)CC2=CC=CC=C2 |
Origin of Product |
United States |
Mechanistic Studies on the Reactivity Profile of 4 Benzyl 1,4 Diazepane 1 Carbonyl Chloride
Nucleophilic Acyl Substitution Pathways Involving the Carbonyl Chloride Moiety
The primary reaction pathway for 4-Benzyl-1,4-diazepane-1-carbonyl chloride involves nucleophilic acyl substitution. fiveable.me This class of reaction is characteristic of acyl chlorides, which are among the most reactive carboxylic acid derivatives. vanderbilt.edu The reaction proceeds through a well-established two-step mechanism: nucleophilic addition followed by elimination. vanderbilt.edu
Investigation of Reaction Kinetics and Rate-Determining Steps
The kinetics of nucleophilic acyl substitution reactions are crucial for understanding the reaction mechanism and optimizing conditions. For most reactions of this type involving reactive acyl chlorides, the first step—the nucleophilic attack on the carbonyl carbon to form the tetrahedral intermediate—is the slowest step and is therefore the rate-determining step (RDS). khanacademy.orglibretexts.orgyoutube.com
Rate = k[this compound][Nucleophile]
The rate constant, k, is influenced by factors such as the nature of the nucleophile, the solvent, and the temperature. Stronger nucleophiles will react faster, leading to a larger rate constant.
Table 1: Hypothetical Kinetic Data for the Reaction with Various Nucleophiles This interactive table presents hypothetical data based on established principles of nucleophilic acyl substitution to illustrate the expected kinetic behavior.
| Nucleophile | Solvent | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) |
| Ammonia (B1221849) | Dichloromethane | 25 | 1.5 x 10² |
| Methanol | Dichloromethane | 25 | 3.0 x 10⁻¹ |
| Water | Tetrahydrofuran | 25 | 1.2 x 10⁻² |
| Aniline | Dichloromethane | 25 | 5.0 x 10¹ |
The data illustrates that stronger nucleophiles like ammonia result in significantly faster reaction rates compared to weaker nucleophiles like water.
Role of Leaving Group Efficacy (Chloride) in Reaction Efficiency
The efficiency of a nucleophilic acyl substitution reaction is heavily dependent on the ability of the leaving group to depart from the tetrahedral intermediate. masterorganicchemistry.com An effective leaving group is typically a weak base, meaning its conjugate acid is strong. masterorganicchemistry.com
The chloride ion (Cl⁻) is an excellent leaving group because its conjugate acid, hydrochloric acid (HCl), is a very strong acid (pKa ≈ -7). This high efficacy of chloride as a leaving group is a primary reason for the high reactivity of acyl chlorides compared to other carboxylic acid derivatives like esters or amides, whose leaving groups (alkoxides and amides, respectively) are much stronger bases. fiveable.mevanderbilt.edu The rapid and irreversible expulsion of the stable chloride ion drives the reaction forward, ensuring high efficiency and yield. taylorandfrancis.com
Table 2: Comparison of Leaving Group Ability This table compares the basicity of common leaving groups in nucleophilic acyl substitution reactions.
| Leaving Group (Y⁻) | Conjugate Acid (H-Y) | pKa of H-Y | Leaving Group Ability |
| Chloride (Cl⁻) | HCl | -7 | Excellent |
| Carboxylate (RCOO⁻) | RCOOH | ~4-5 | Good |
| Alkoxide (RO⁻) | ROH | ~16-18 | Poor |
| Amide (R₂N⁻) | R₂NH | ~35-40 | Very Poor |
Influence of the Diazepane Ring Conformation on Reactivity and Selectivity
The seven-membered 1,4-diazepane ring is not planar and can adopt several low-energy conformations, such as chair, boat, and twist-boat forms. The conformational flexibility of the diazepine (B8756704) ring is a known factor in the biological activity of related benzodiazepine (B76468) structures. chemisgroup.usnih.gov This conformational landscape can also influence the chemical reactivity of substituents attached to the ring.
Theoretical and Computational Elucidation of Reaction Mechanisms
To gain deeper insight into the reaction dynamics, theoretical and computational methods are invaluable tools. These approaches can model aspects of the reaction that are difficult to observe experimentally. ijpcbs.com
Transition State Analysis and Energy Profiles
Computational chemistry, particularly using Density Functional Theory (DFT), allows for the detailed mapping of the reaction's potential energy surface. This involves calculating the energies of the reactants, the tetrahedral intermediate, transition states, and the final products.
Table 3: Hypothetical Calculated Energy Profile for Reaction with Ammonia This interactive table provides a representative energy profile for a nucleophilic acyl substitution reaction, illustrating the relative energies of the species involved.
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + NH₃ | 0 |
| TS1 | Transition state for nucleophilic attack | +15 |
| Intermediate | Tetrahedral intermediate | +5 |
| TS2 | Transition state for chloride expulsion | +10 |
| Products | 4-Benzyl-N-carbamoyl-1,4-diazepane + HCl | -20 |
Molecular Dynamics Simulations of Reactive Intermediates
Molecular Dynamics (MD) simulations can provide a dynamic picture of the reaction, particularly the behavior of the reactive intermediates in solution. mdpi.com An MD simulation would model the tetrahedral intermediate, surrounded by explicit solvent molecules, over a period of time (femtoseconds to nanoseconds).
Such simulations can reveal crucial information about the stability and lifetime of the intermediate. They can also show how the conformation of the diazepane ring fluctuates and how solvent molecules interact with the intermediate through hydrogen bonding or other non-covalent interactions. This provides a more realistic model of the reaction environment than static quantum chemical calculations, offering insights into how the solvent might influence the reaction pathway and the stability of the transition states.
Reactivity with Diverse Nucleophiles in Controlled Synthetic Environments
The reactivity of this compound is characterized by the electrophilic nature of the carbonyl carbon within the carbamoyl (B1232498) chloride functional group. This inherent electrophilicity dictates its reaction pathways with a wide array of nucleophiles. The general mechanism involves the nucleophilic attack on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the expulsion of the chloride ion, a good leaving group, and the formation of a new bond between the carbonyl carbon and the nucleophile. This addition-elimination mechanism is a hallmark of acyl chloride reactivity. libretexts.orglibretexts.org
The presence of the benzyl (B1604629) group at the N4 position and the diazepane ring structure can sterically and electronically influence the reaction rates and, in some cases, the regioselectivity of the nucleophilic attack. However, for most common nucleophiles, the reaction predictably occurs at the carbamoyl chloride moiety.
Reactions with Amine Nucleophiles
The reaction of this compound with primary and secondary amines is a robust and efficient method for the synthesis of substituted ureas. organic-chemistry.orgnih.gov The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon. libretexts.org The reaction typically proceeds rapidly at room temperature, often in the presence of a non-nucleophilic base to neutralize the hydrogen chloride byproduct.
Table 1: Synthesis of Urea (B33335) Derivatives
| Nucleophile (Amine) | Product | Reaction Conditions | Yield (%) |
|---|---|---|---|
| Aniline | 4-Benzyl-N-phenyl-1,4-diazepane-1-carboxamide | CH₂Cl₂, Et₃N, rt, 2h | 92 |
| Benzylamine | 4-Benzyl-N-benzyl-1,4-diazepane-1-carboxamide | THF, Pyridine, rt, 3h | 89 |
| Piperidine | 1-(4-Benzyl-1,4-diazepane-1-carbonyl)piperidine | CH₂Cl₂, K₂CO₃, rt, 2h | 95 |
Note: The data in this table is illustrative and based on general reactivity patterns of acyl chlorides due to the absence of specific experimental data for this compound.
Reactions with Alcohol and Phenol Nucleophiles
Alcohols and phenols react with this compound to form carbamates. organic-chemistry.orgorganic-chemistry.orgnih.gov The reaction with alcohols is generally straightforward, often requiring mild heating or a basic catalyst. Phenols, being less nucleophilic than alcohols, may require stronger basic conditions to facilitate the formation of the more nucleophilic phenoxide ion. savemyexams.com
Table 2: Synthesis of Carbamate (B1207046) Derivatives
| Nucleophile (Alcohol/Phenol) | Product | Reaction Conditions | Yield (%) |
|---|---|---|---|
| Methanol | Methyl 4-benzyl-1,4-diazepane-1-carboxylate | Toluene, 80°C, 4h | 85 |
| Benzyl alcohol | Benzyl 4-benzyl-1,4-diazepane-1-carboxylate | Pyridine, 60°C, 6h | 88 |
| Phenol | Phenyl 4-benzyl-1,4-diazepane-1-carboxylate | CH₃CN, K₂CO₃, reflux, 8h | 78 |
Note: The data in this table is illustrative and based on general reactivity patterns of acyl chlorides due to the absence of specific experimental data for this compound.
Reactions with Thiol Nucleophiles
In a similar fashion to alcohols, thiols react with this compound to yield thiocarbamates. Thiols are generally more nucleophilic than their corresponding alcohols, and these reactions often proceed under milder conditions. chemistrysteps.com
Table 3: Synthesis of Thiocarbamate Derivatives
| Nucleophile (Thiol) | Product | Reaction Conditions | Yield (%) |
|---|---|---|---|
| Ethanethiol | S-Ethyl 4-benzyl-1,4-diazepane-1-carbothioate | THF, Et₃N, rt, 1h | 94 |
| Thiophenol | S-Phenyl 4-benzyl-1,4-diazepane-1-carbothioate | CH₂Cl₂, Pyridine, rt, 2h | 91 |
Note: The data in this table is illustrative and based on general reactivity patterns of acyl chlorides due to the absence of specific experimental data for this compound.
Reactions with Organometallic Nucleophiles
The reaction of acyl chlorides with organometallic reagents, such as Grignard reagents and organocuprates, can lead to the formation of ketones or tertiary alcohols, depending on the reagent and reaction conditions. libretexts.orgchemistrysteps.com With Grignard reagents, the reaction typically proceeds via a double addition. The initial reaction forms a ketone intermediate, which is then attacked by a second equivalent of the Grignard reagent to yield a tertiary alcohol after acidic workup. saskoer.ca In contrast, less reactive organocuprates (Gilman reagents) generally deliver a single alkyl or aryl group, allowing for the isolation of the ketone. chemistrysteps.com
Table 4: Reactions with Organometallic Reagents
| Nucleophile (Organometallic) | Product | Reaction Conditions | Yield (%) |
|---|---|---|---|
| Methylmagnesium bromide (2 eq.) | 1-(4-Benzyl-1,4-diazepan-1-yl)propan-2-one (after hydrolysis) | THF, -78°C to rt | 75 |
| Phenylmagnesium bromide (2 eq.) | (4-Benzyl-1,4-diazepan-1-yl)(diphenyl)methanol (after hydrolysis) | Et₂O, 0°C to rt | 80 |
| Lithium dimethylcuprate | 1-(4-Benzyl-1,4-diazepan-1-yl)ethan-1-one | THF, -78°C | 88 |
Note: The data in this table is illustrative and based on general reactivity patterns of acyl chlorides due to the absence of specific experimental data for this compound.
Applications of 4 Benzyl 1,4 Diazepane 1 Carbonyl Chloride in Advanced Organic Synthesis
Construction of Substituted Carbamates and Ureas
The primary application of 4-benzyl-1,4-diazepane-1-carbonyl chloride is in the synthesis of N-substituted carbamates and ureas. The carbonyl chloride moiety is a highly reactive electrophile that readily undergoes nucleophilic acyl substitution with alcohols, phenols, and amines.
The reaction with alcohols or phenols yields carbamates, while the reaction with primary or secondary amines produces substituted ureas. nih.gov These reactions are typically high-yielding and proceed under mild conditions, often requiring only a non-nucleophilic base to scavenge the hydrogen chloride byproduct. This direct and efficient method avoids the use of hazardous reagents like phosgene (B1210022). nih.gov The versatility of this reaction allows for the introduction of a wide array of substituents, depending on the choice of nucleophile.
Table 1: Synthesis of Representative Carbamates and Ureas This table illustrates the reaction of this compound with various nucleophiles to form corresponding carbamate (B1207046) and urea (B33335) derivatives.
| Nucleophile | Reagent Name | Product Class | Resulting N-1 Substituent |
| Ethanol | Alcohol | Carbamate | -C(O)OCH₂CH₃ |
| Phenol | Alcohol | Carbamate | -C(O)OPh |
| Aniline | Primary Amine | Urea | -C(O)NHPh |
| Piperidine | Secondary Amine | Urea | -C(O)N(CH₂)₅ |
| Glycine methyl ester | Amino Acid Ester | Urea | -C(O)NHCH₂COOCH₃ |
Derivatization of the 1,4-Diazepane Core for Complex Molecule Scaffolds
The 1,4-diazepane ring system is a core component of many pharmacologically active molecules. researchgate.netmdpi.com this compound serves as an excellent starting point for elaborating this core into more complex scaffolds, enabling the exploration of new chemical space for drug discovery.
The construction of fused heterocyclic systems is a key strategy for generating novel, three-dimensional molecular frameworks. The reactivity of the N-1 carbonyl chloride can be harnessed to initiate cyclization reactions, leading to the formation of rings fused to the 1,4-diazepane core. This can be achieved through either intramolecular or intermolecular strategies.
In an intramolecular approach, a substituent elsewhere on the diazepane ring containing a nucleophilic group can attack the electrophilic carbonyl chloride. More commonly, an intermolecular reaction with a bifunctional nucleophile can be employed. For example, reaction with an amino alcohol, diamine, or similar dinucleophile can lead to the formation of a new heterocyclic ring fused at the N-1 and N-2 positions of the diazepane core, creating novel polycyclic scaffolds. mdpi.com Such strategies are pivotal in building complex molecules from simpler precursors. ijpcbs.com
The N-1 carbonyl chloride is a versatile handle for introducing a wide range of functional groups, significantly altering the steric and electronic properties of the molecule. Beyond the synthesis of carbamates and ureas, it can react with a broad spectrum of nucleophiles. google.com This versatility allows for the synthesis of large libraries of N-1 substituted 1,4-diazepane derivatives for structure-activity relationship (SAR) studies.
Table 2: Functional Group Diversity at the N-1 Position This table showcases the variety of functional groups that can be introduced at the N-1 position by reacting this compound with different classes of nucleophiles.
| Nucleophile Class | Example Reagent | Resulting Functional Group |
| Alcohols | Methanol | Carbamate |
| Thiols | Ethanethiol | Thiocarbamate |
| Primary Amines | Propylamine | Urea |
| Secondary Amines | Diethylamine | Urea |
| Hydrazines | Hydrazine | Hydrazide |
| Hydroxylamines | Hydroxylamine | N-Hydroxyurea |
Role as a Key Intermediate in Multi-Step Synthetic Sequences
In the context of multi-step organic synthesis, a key intermediate is a stable, characterizable compound that serves as a crucial precursor on the pathway to a more complex target molecule. researchgate.net this compound embodies the qualities of a valuable intermediate for the synthesis of complex nitrogen-containing heterocycles. mdpi.comgoogle.com
Its utility lies in the orthogonal nature of its functional groups. The N-1 carbonyl chloride allows for selective functionalization early in a synthetic sequence. Subsequently, the N-4 benzyl (B1604629) group, which is stable to many reaction conditions used to modify the N-1 position, can be removed via catalytic hydrogenation. This unmasks the N-4 secondary amine, providing a new site for further derivatization. This stepwise approach allows for the controlled and sequential introduction of different substituents at both nitrogen atoms of the diazepane core, a critical strategy in the synthesis of complex pharmaceutical agents. nih.gov
Potential in Diversity-Oriented Synthesis (DOS) of Nitrogen-Containing Scaffolds
Diversity-oriented synthesis (DOS) is a powerful approach that aims to generate collections of structurally diverse small molecules to probe biological systems and serve as a source for new drug leads. scispace.com DOS strategies focus on creating molecular complexity and skeletal diversity from a common starting material. cam.ac.uk
This compound is an ideal substrate for DOS strategies targeting nitrogen-containing scaffolds. mdpi.com
Appendage Diversity: The reaction of the N-1 carbonyl chloride with a library of diverse nucleophiles (alcohols, amines, thiols, etc.) provides a straightforward method to generate a large collection of compounds with varied substituents, exploring "appendage diversity."
Scaffold Diversity: The true power of this intermediate in DOS lies in its potential to generate different molecular skeletons. By choosing appropriate reaction partners and conditions, the 1,4-diazepane core can be transformed into various fused or bridged polycyclic systems. For instance, intramolecular cyclization reactions or multi-component reactions involving the carbonyl chloride could lead to a range of distinct heterocyclic scaffolds from a single starting material. This aligns with the core principles of DOS, where different reaction pathways are used to convert a common substrate into a library of skeletally diverse molecules.
Advanced Analytical Methodologies for Structural Elucidation and Mechanistic Insight in Research
High-Resolution Spectroscopic Techniques for Characterization
Spectroscopic methods are indispensable for elucidating the molecular structure of novel compounds. High-resolution techniques offer unparalleled detail regarding the connectivity of atoms, the precise molecular formula, and the nature of the chemical bonds within the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For "4-Benzyl-1,4-diazepane-1-carbonyl chloride," both ¹H and ¹³C NMR would be employed to confirm the carbon-hydrogen framework.
¹H NMR Spectroscopy would be expected to show distinct signals for the aromatic protons of the benzyl (B1604629) group, typically in the range of 7.2-7.4 ppm. The benzylic methylene (B1212753) protons (CH₂) would likely appear as a singlet around 3.6 ppm. The protons on the diazepane ring would present a more complex pattern due to their diastereotopic nature and the ring's conformational flexibility. These would likely appear as multiplets in the 2.5-3.8 ppm region.
¹³C NMR Spectroscopy would complement the proton data, with the carbonyl carbon of the carbamoyl (B1232498) chloride appearing at a characteristic downfield shift, likely in the range of 165-170 ppm. The aromatic carbons of the benzyl group would resonate between 127-140 ppm, while the benzylic carbon and the carbons of the diazepane ring would be found in the 45-60 ppm range.
Conformational Analysis: The seven-membered diazepine (B8756704) ring in related structures, such as 1,4-benzodiazepines, is known to exist in various conformations, which can be studied using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). chemisgroup.usresearchgate.net These studies can reveal through-space interactions between protons, providing insights into the preferred spatial arrangement of the atoms. For N,N-disubstituted-1,4-diazepane derivatives, NMR studies have indicated the presence of low-energy twist-boat conformations. nih.gov The presence of the bulky benzyl group and the planar carbamoyl chloride moiety would influence the conformational equilibrium of the diazepane ring in "this compound."
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carbonyl (C=O) | - | ~168 |
| Aromatic (C₆H₅) | ~7.3 (multiplet) | ~127-138 |
| Benzylic (CH₂) | ~3.6 (singlet) | ~60 |
| Diazepane (ring CH₂) | ~2.5-3.8 (multiplets) | ~45-55 |
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. researchgate.net For "this compound" (C₁₂H₁₅ClN₂O), HRMS would be used to measure the exact mass of the molecular ion.
This technique provides a highly accurate mass measurement, which can be used to confirm the molecular formula, distinguishing it from other potential structures with the same nominal mass. For instance, in the characterization of N,N'-Bis(2-hydroxylbenzyl)-1,2-ethanediamine derivatives, HRMS was successfully used to confirm the calculated molecular formula. researchgate.net
Table 2: HRMS Data for Molecular Formula Confirmation
| Molecular Formula | Calculated Exact Mass | Observed Mass (Hypothetical) | Technique |
|---|---|---|---|
| C₁₂H₁₅ClN₂O | 238.0873 | 238.0871 | ESI-TOF |
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. africanjournalofbiomedicalresearch.com In the case of "this compound," the most prominent and diagnostic absorption band would be that of the carbonyl group (C=O) in the carbamoyl chloride. This band is expected to appear at a relatively high wavenumber, typically in the range of 1750-1780 cm⁻¹, due to the electron-withdrawing effect of the chlorine atom. researchgate.netnist.gov
Other characteristic peaks would include the C-H stretching vibrations of the aromatic and aliphatic portions of the molecule (around 2850-3100 cm⁻¹), C-N stretching vibrations (around 1100-1300 cm⁻¹), and C-Cl stretching (around 600-800 cm⁻¹). The presence of these characteristic absorption bands provides strong evidence for the proposed structure. mdpi.com
Table 3: Key FTIR Absorption Bands for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
|---|---|
| C=O (Carbamoyl chloride) | ~1750-1780 |
| C-H (Aromatic) | ~3000-3100 |
| C-H (Aliphatic) | ~2850-2950 |
| C-N | ~1100-1300 |
| C-Cl | ~600-800 |
Chromatographic Techniques for Purity Assessment and Reaction Monitoring in Research Settings
Chromatographic methods are essential for separating components of a mixture, making them invaluable for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds. In a research setting, HPLC would be used to monitor the synthesis of "this compound" from its starting materials. By taking small aliquots from the reaction mixture at different time points, the consumption of reactants and the formation of the product can be tracked.
Once the synthesis is complete, HPLC is used to determine the purity of the final product. A pure sample should ideally show a single sharp peak in the chromatogram. The presence of additional peaks would indicate impurities, which could be unreacted starting materials, byproducts, or degradation products. For many synthesized heterocyclic compounds, HPLC analysis has been used to confirm purity levels exceeding 98%. africanjournalofbiomedicalresearch.com
Table 4: Hypothetical HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18 reverse-phase |
| Mobile Phase | Acetonitrile/Water gradient |
| Detector | UV at 254 nm |
| Flow Rate | 1.0 mL/min |
| Retention Time (Product) | ~5.8 min |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. jmchemsci.com This technique is particularly useful for the analysis of volatile and thermally stable compounds. While "this compound" itself may have limited volatility, GC-MS can be employed to analyze potential volatile byproducts from its synthesis or degradation.
For example, side reactions could lead to the formation of smaller, more volatile molecules. One potential application of GC-MS would be in the analysis of byproducts from the debenzylation of the compound. acs.org The technique is also widely used for identifying and quantifying heterocyclic amines and other reaction products in various matrices. nih.gov The GC separates the volatile components, and the MS provides their mass spectra, allowing for their identification by comparison to spectral libraries. jmchemsci.comnih.gov
Table 5: Potential Volatile Byproducts Detectable by GC-MS
| Potential Byproduct | Reason for Formation | Molecular Weight |
|---|---|---|
| Benzyl chloride | Side reaction or degradation | 126.58 |
| Toluene | Reductive cleavage of benzyl group | 92.14 |
| 1,4-Diazepane | Deprotection and decarbonylation | 100.16 |
X-ray Crystallography for Solid-State Structure Determination
A comprehensive search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CCDC), was conducted to obtain data on the solid-state structure of this compound as determined by X-ray crystallography. This investigation sought to identify key crystallographic parameters such as unit cell dimensions, space group, and detailed atomic coordinates to elucidate the molecule's three-dimensional arrangement, conformation, and intermolecular interactions in the crystalline state.
Despite a thorough search, no published single-crystal X-ray diffraction data for the specific compound, this compound, could be located. The search included variations in chemical nomenclature and direct queries to established crystallographic repositories.
Consequently, the detailed research findings, including data tables for crystal data, data collection parameters, and selected bond lengths and angles, cannot be provided. The elucidation of the solid-state structure through X-ray crystallography is fundamental for understanding the precise spatial arrangement of atoms, which influences the compound's physical and chemical properties. Without experimental diffraction data, a definitive analysis of the crystal packing, hydrogen bonding, and other non-covalent interactions that govern the supramolecular architecture is not possible.
Further research involving the synthesis of single crystals of this compound and subsequent analysis by X-ray diffraction would be required to generate the data necessary for a complete structural characterization.
Theoretical and Computational Chemistry Studies of 4 Benzyl 1,4 Diazepane 1 Carbonyl Chloride and Its Reactivity
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for understanding the electronic structure and molecular properties of 4-Benzyl-1,4-diazepane-1-carbonyl chloride. DFT methods provide a robust framework for calculating the electron density and deriving properties such as molecular orbital energies, electrostatic potential, and atomic charges.
Detailed DFT analysis would reveal the distribution of electron density across the molecule. The carbonyl chloride group, being highly electrophilic, is expected to significantly influence the electronic properties of the diazepane ring. The nitrogen atom of the carbonyl chloride will likely exhibit a lower electron density compared to the nitrogen atom bonded to the benzyl (B1604629) group. This polarization is a key determinant of the molecule's reactivity.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in predicting chemical reactivity. For this compound, the HOMO is likely to be localized on the more electron-rich regions, such as the benzyl group and the nitrogen atom at the 4-position. Conversely, the LUMO is expected to be centered on the highly electrophilic carbonyl chloride moiety. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and reactivity toward nucleophiles. A smaller HOMO-LUMO gap generally suggests higher reactivity.
Molecular electrostatic potential (MEP) mapping provides a visual representation of the charge distribution and is invaluable for predicting sites for electrophilic and nucleophilic attack. In the case of this compound, the MEP would likely show a region of high positive potential around the carbonyl carbon, making it a prime target for nucleophiles. The regions around the nitrogen atoms and the aromatic ring of the benzyl group would exhibit negative potential.
Table 1: Predicted Electronic Properties from DFT Calculations
| Property | Predicted Characteristic |
|---|---|
| HOMO Localization | Benzyl group, N4-diazepane |
| LUMO Localization | Carbonyl chloride group |
| HOMO-LUMO Gap | Relatively small, indicating reactivity |
| MEP - Positive Region | Carbonyl carbon |
| MEP - Negative Region | N4-diazepane, Benzyl ring |
Conformational Analysis of the Diazepane Ring and its Substituents.nih.govnih.gov
The seven-membered 1,4-diazepane ring is inherently flexible and can adopt several low-energy conformations, such as chair, boat, and twist-boat forms. nih.govnih.gov The presence of bulky substituents, namely the benzyl group at the 4-position and the carbonyl chloride group at the 1-position, will significantly influence the conformational landscape of the molecule.
Computational conformational analysis, employing methods like molecular mechanics or DFT, can predict the relative stabilities of these conformers. It is plausible that the lowest energy conformation will seek to minimize steric hindrance between the substituents. Studies on similarly N,N-disubstituted-1,4-diazepanes have indicated a preference for a twist-boat conformation, which can be characterized by an intramolecular π-stacking interaction. nih.gov In this compound, an analogous interaction might occur between the benzyl ring and another part of the molecule, stabilizing a specific conformer.
Table 2: Potential Conformations of the Diazepane Ring
| Conformation | Relative Energy (Predicted) | Key Features |
|---|---|---|
| Twist-Boat | Low | Potential for intramolecular interactions, reduced steric strain. nih.gov |
| Chair | Medium | Possible steric clashes between substituents. |
| Boat | High | Generally higher in energy due to eclipsing interactions. |
Prediction of Reactivity and Selectivity in Novel Chemical Transformations
The electronic and structural information obtained from computational studies allows for the prediction of the reactivity and selectivity of this compound in various chemical transformations. The presence of the highly reactive carbonyl chloride group makes the molecule an excellent acylating agent.
Computational modeling can be used to explore the reaction mechanisms of this compound with different nucleophiles. By calculating the activation energies for various possible reaction pathways, the most likely products can be predicted. For instance, in reactions with unsymmetrical nucleophiles, computational analysis can help predict the regioselectivity of the acylation.
Furthermore, the conformational flexibility of the diazepane ring could be exploited in stereoselective reactions. If a particular conformation is significantly more stable or more reactive, it could lead to a high degree of stereocontrol in reactions at or near the diazepane ring. Theoretical calculations can help in designing reactions that favor a specific conformational pathway to achieve the desired stereochemical outcome. The influence of the benzyl group on the accessibility of the reactive carbonyl chloride center can also be modeled to understand its role in directing incoming reagents.
Molecular Modeling of Interactions with Catalytic Species or Reaction Environments
Molecular modeling techniques, including molecular docking and molecular dynamics (MD) simulations, can be employed to study the interactions of this compound with catalysts or within specific reaction environments. These methods are particularly useful for understanding how the molecule might behave in a complex chemical system.
In the context of catalysis, molecular docking could be used to predict how this compound might bind to the active site of an enzyme or a synthetic catalyst. This can provide insights into the types of catalysts that would be effective for transformations involving this molecule. For example, modeling its interaction with a Lewis acid catalyst could reveal how the catalyst activates the carbonyl group for nucleophilic attack.
MD simulations can offer a dynamic picture of the molecule's behavior in solution. By simulating the molecule in different solvents, it is possible to understand how the solvent environment affects its conformational equilibrium and reactivity. For instance, polar solvents might stabilize more polar transition states, thereby accelerating certain reactions. These simulations can also shed light on non-covalent interactions, such as hydrogen bonding or π-π stacking, between the molecule and its surroundings, which can play a crucial role in directing the outcome of a reaction.
Future Research Avenues and Unexplored Potential in Synthetic Chemistry
Novel Synthetic Applications and Reagent Development
The primary utility of 4-Benzyl-1,4-diazepane-1-carbonyl chloride is as a scaffold-introducing reagent. The reactive carbonyl chloride handle allows for its conjugation to a wide array of nucleophiles, such as amines, alcohols, and thiols, to form stable urea (B33335), carbamate (B1207046), and thiocarbamate linkages, respectively. This reactivity is foundational to its potential in constructing diverse molecular libraries. Future work could focus on its application as a key building block in the synthesis of novel compounds with potential biological activity, drawing inspiration from the prevalence of the 1,4-diazepane core in medicinal chemistry. nih.gov
A significant area for development involves the creation of a suite of analogous reagents. By systematically modifying the structure of the parent compound, a family of reagents with tailored properties could be developed. For instance, introducing electron-donating or electron-withdrawing groups onto the phenyl ring of the benzyl (B1604629) moiety would modulate the electronic properties and reactivity of the molecule. Furthermore, substitution on the diazepane ring itself, such as the introduction of methyl groups, could influence the conformational preferences and steric environment of the scaffold, which is crucial for applications in areas like chiral recognition. cymitquimica.com
Exploration of Catalytic Reactivity and Stereoselective Transformations
While this compound is a reagent rather than a catalyst, its derivatives hold considerable potential for applications in catalysis. The diazepane framework, particularly in its chiral forms, is an attractive scaffold for the design of novel ligands for asymmetric catalysis. Research could be directed towards synthesizing chiral analogues of the title compound, starting from enantiomerically pure 1-benzyl-1,4-diazepane (B1296151) precursors. google.com These chiral reagents could then be used to generate a library of ligands by reacting them with various bifunctional linkers or coordinating groups. The resulting diazepane-based ligands could be screened for efficacy in a range of metal-catalyzed stereoselective transformations, such as hydrogenations, cross-coupling reactions, or aldol (B89426) additions.
Another avenue involves using chiral versions of the reagent for diastereoselective reactions or kinetic resolutions. The conformationally flexible seven-membered ring, bearing a chiral center, could create a distinct stereochemical environment that differentiates between enantiomers or diastereotopic faces of a prochiral substrate during the acylation reaction.
Integration into Flow Chemistry and Automated Synthesis Platforms
The integration of this compound into continuous flow and automated synthesis systems represents a significant step towards modernizing its application. nih.gov Flow chemistry offers enhanced safety and control, particularly for reactions involving highly reactive acyl chlorides. beilstein-journals.org Performing reactions in a continuous flow reactor allows for precise control over reaction time, temperature, and stoichiometry, which can lead to higher yields, improved selectivity, and safer handling of the reagent. nih.gov
For high-throughput synthesis, the reagent could be immobilized on a solid support. For example, a derivative where the benzyl group is tethered to a polymer resin could be packed into a column. This would enable its use in a "catch-and-release" protocol where solutions of various nucleophiles are passed through the column to generate a library of acylated products, with purification simplified to washing away unreacted starting materials. This approach is highly amenable to automated parallel synthesis, accelerating the discovery of new molecules with desired properties.
Uninvestigated Mechanistic Pathways and Theoretical Predictions
A deeper mechanistic understanding of the reactions involving this compound is essential for optimizing its use and predicting outcomes. While the reaction with simple nucleophiles likely proceeds through a standard nucleophilic acyl substitution mechanism, the conformational complexity of the diazepane ring could give rise to more intricate pathways, especially in stereoselective transformations.
Computational chemistry, particularly Density Functional Theory (DFT), could provide invaluable insights. ijcce.ac.ir Theoretical studies can be employed to:
Map the conformational energy landscape of the diazepane ring.
Calculate the transition state energies for reactions with different nucleophiles.
Predict the stereochemical outcomes of reactions involving chiral substrates or reagents.
Investigate the potential for unexpected side reactions or rearrangements, which have been observed in reactions involving related benzyl-containing reagents under specific conditions. beilstein-journals.org
Such theoretical predictions, when combined with experimental validation, would build a robust predictive model for the reactivity of this scaffold, guiding its rational application in complex synthetic challenges.
Interactive Data Table: Future Research Directions
| Research Area | Key Objective | Potential Impact | Relevant Methodologies |
| Novel Reagent Development | Create a family of diazepane-based reagents with tunable steric and electronic properties. | Access to a wider range of chemical space and tailored reactivity. | Parallel synthesis, functional group modification. |
| Asymmetric Catalysis | Synthesize chiral diazepane derivatives as ligands for metal catalysts. | Development of new stereoselective transformations. | Chiral resolution, asymmetric synthesis, high-throughput screening. |
| Flow Chemistry Integration | Adapt reactions for continuous flow processing. | Improved safety, scalability, and reaction control. | Microreactors, packed-bed reactors, process optimization. |
| Mechanistic Studies | Elucidate reaction pathways and conformational dynamics. | Rational design of experiments and prediction of reaction outcomes. | DFT calculations, kinetic analysis, spectroscopic studies. |
Q & A
How can researchers optimize the synthesis conditions for 4-Benzyl-1,4-diazepane-1-carbonyl chloride?
Answer:
Key parameters include temperature, solvent selection, and catalyst use. For example, highlights that controlled reaction conditions (e.g., anhydrous environments, temperatures between 0–25°C) are critical to prevent hydrolysis of the acyl chloride group . Reaction progress can be monitored via thin-layer chromatography (TLC) or in situ NMR to track intermediate formation. Yield optimization may require adjusting stoichiometric ratios of reagents like acyl chlorides or alkyl halides. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using dichloromethane/hexane) is recommended to isolate high-purity product .
What advanced methodologies resolve contradictions in substitution reaction outcomes with this compound?
Answer:
Contradictions in substitution reactions (e.g., variable yields or byproducts) often arise from differences in nucleophile strength, solvent polarity, or steric hindrance. For example, polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may promote side reactions with moisture. Researchers should:
- Compare reaction outcomes using alternative nucleophiles (e.g., Grignard reagents vs. amines).
- Conduct kinetic studies (e.g., variable-temperature NMR) to identify rate-limiting steps.
- Analyze impurities via high-resolution mass spectrometry (HRMS) or HPLC to trace side-product origins .
What spectroscopic and analytical techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy: H and C NMR confirm the benzyl group (δ 7.2–7.4 ppm for aromatic protons) and carbonyl resonance (δ 170–180 ppm).
- IR Spectroscopy: A strong C=O stretch (~1750 cm) and C-Cl stretch (~750 cm^{-1) validate the acyl chloride moiety.
- Mass Spectrometry: HRMS provides exact mass confirmation (e.g., [M+H] or [M-Cl] fragments).
- Purity Analysis: HPLC with UV detection (λ = 254 nm) or GC-MS ensures >95% purity, critical for downstream applications .
What are the best practices for handling and storing this compound?
Answer:
- Handling: Use inert atmospheres (argon/glovebox) to prevent hydrolysis. Moisture-sensitive reactions require rigorously dried solvents (e.g., molecular sieves).
- Storage: Store at –20°C in sealed, desiccated containers. Solubility in chloroform or DMSO allows long-term stability but requires aliquoting to avoid freeze-thaw degradation .
How does the benzyl group influence the reactivity of this compound compared to other substituents?
Answer:
The benzyl group introduces steric bulk and electron-donating effects, which:
- Stabilize intermediates in substitution reactions (e.g., SN2 mechanisms).
- Reduce reaction rates with bulky nucleophiles (e.g., tert-butylamine vs. methylamine).
- Modify solubility (enhanced in nonpolar solvents like toluene). Comparative studies with fluorobenzyl or methyl analogs (see ) can isolate electronic vs. steric contributions .
What green chemistry approaches apply to synthesizing this compound?
Answer:
- Solvent Reduction: Use microwave-assisted synthesis to minimize solvent volumes ( notes this reduces waste by ~50%).
- Catalyst Recycling: Heterogeneous catalysts (e.g., silica-supported reagents) enable reuse and reduce heavy-metal contamination.
- Biodegradable Solvents: Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer disposal .
How can researchers troubleshoot low yields in diazepane ring functionalization?
Answer:
Low yields may stem from:
- Ring Strain: Diazepane’s seven-membered ring may adopt conformations that hinder nucleophilic attack. Pre-organizing the ring via coordination with Lewis acids (e.g., BF) can improve reactivity.
- Competing Reactions: Acyl chloride hydrolysis competes with substitution. Use scavengers (e.g., molecular sieves) to sequester water.
- Side Reactions: Byproducts from over-oxidation (e.g., ketones) require careful stoichiometric control of oxidizing agents like KMnO .
What computational tools predict the reactivity of this compound in novel reactions?
Answer:
- DFT Calculations: Gaussian or ORCA software models transition states for substitution or oxidation pathways.
- Molecular Dynamics (MD): Simulate solvent effects on reaction trajectories (e.g., DMSO vs. THF).
- Docking Studies: Predict interactions with biological targets (e.g., enzyme active sites) for drug discovery applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
